

# 6-Bromo-2-fluoro-3-methoxyphenylboronic acid literature review

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## Compound of Interest

Compound Name: 6-Bromo-2-fluoro-3-methoxyphenylboronic acid

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An In-depth Technical Guide to **6-Bromo-2-fluoro-3-methoxyphenylboronic acid**: Synthesis, Reactivity, and Application

## Core Characteristics and Strategic Importance

**6-Bromo-2-fluoro-3-methoxyphenylboronic acid** (CAS No. 871126-17-9) is a polysubstituted arylboronic acid. Its synthetic value is derived from the orthogonal reactivity of its functional groups: the boronic acid moiety for palladium-catalyzed cross-coupling, the bromide for subsequent coupling or other transformations, and the fluoro and methoxy groups that modulate the electronic and steric properties of the phenyl ring.

This specific arrangement of substituents makes it a highly valuable intermediate, particularly in the synthesis of complex agrochemicals and pharmaceuticals. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the boronic acid in Suzuki-Miyaura coupling reactions and often imparts desirable properties such as enhanced metabolic stability and lipophilicity in the final product.

Table 1: Physicochemical Properties

Property	Value
CAS Number	871126-17-9
Molecular Formula	C <sub>7</sub> H <sub>7</sub> BBrFO <sub>3</sub>
Molecular Weight	248.84 g/mol [1]
Appearance	Typically a white to off-white solid
SMILES	<chem>COC1=C(F)C(B(O)O)=C(Br)C=C1</chem> [1]

## Synthesis Pathway: Directed Ortho-Metalation and Borylation

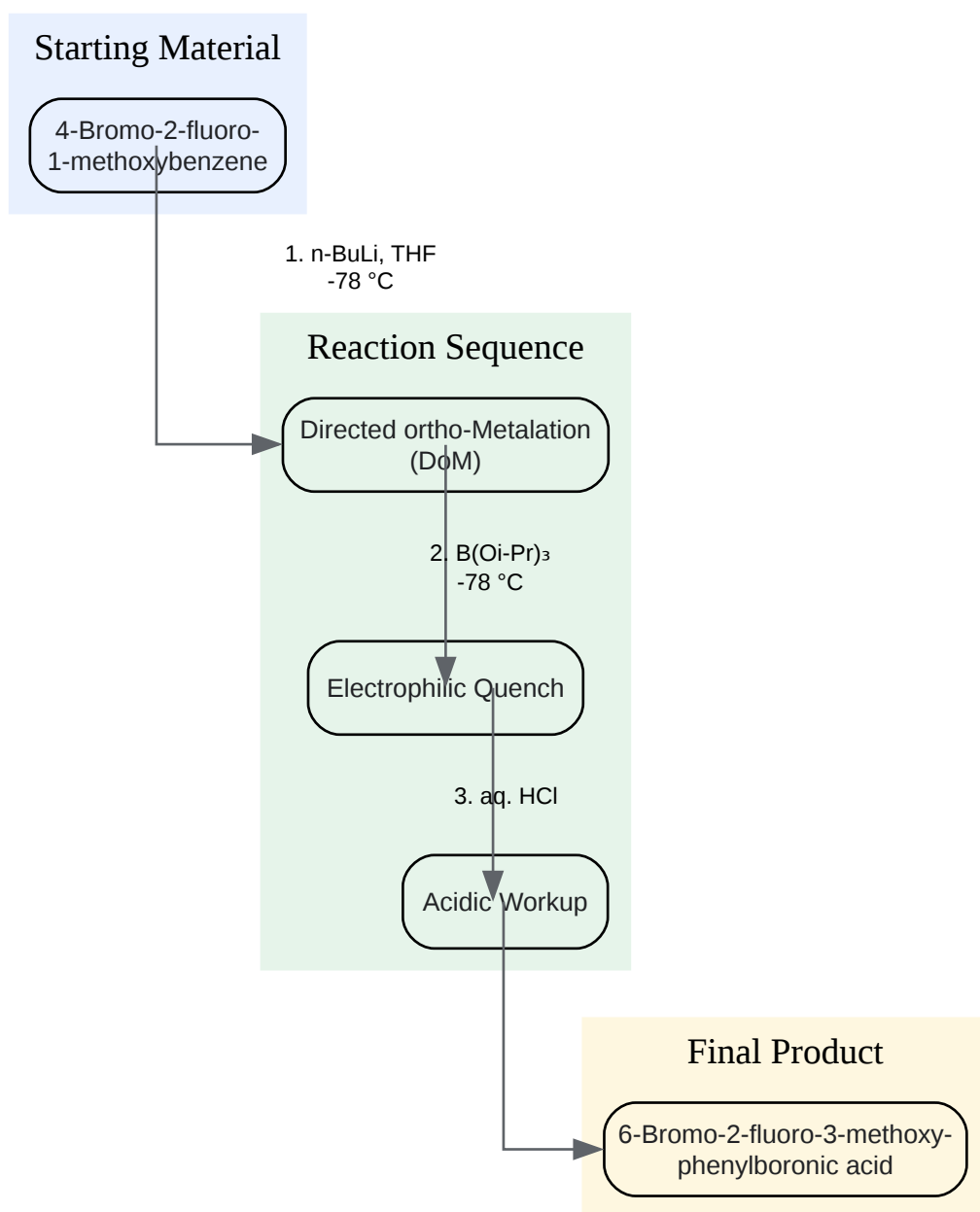
The synthesis of **6-bromo-2-fluoro-3-methoxyphenylboronic acid** is most effectively achieved via a directed ortho-metalation (DoM) strategy, followed by borylation. This pathway leverages the directing ability of the methoxy group to achieve regioselective lithiation.

### Mechanistic Rationale

The process begins with 4-bromo-2-fluoro-1-methoxybenzene as the starting material. The methoxy group is a powerful directing group in lithiation reactions. Its oxygen atom can coordinate to the lithium cation of an organolithium reagent, such as n-butyllithium (n-BuLi), temporarily lowering the pKa of the adjacent ortho proton. The fluorine atom, while electron-withdrawing, is a weaker directing group than methoxy in this context. Consequently, the proton at the C6 position (ortho to the methoxy group) is selectively abstracted by the strong base.

This generates a highly reactive aryllithium intermediate. This intermediate is then "quenched" by an electrophilic boron source, typically a trialkyl borate like trimethyl borate B(OMe)<sub>3</sub> or triisopropyl borate B(Oi-Pr)<sub>3</sub>. The aryllithium attacks the electron-deficient boron atom, forming a borate complex. Subsequent acidic workup hydrolyzes the borate ester to yield the final boronic acid. The entire sequence must be conducted under anhydrous conditions and at very low temperatures (typically -78 °C) to prevent side reactions and ensure the stability of the organolithium intermediate.

### Visualization of the Synthesis Workflow



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Caption: Workflow for the synthesis of the target boronic acid.

## Detailed Experimental Protocol

The following protocol is adapted from established procedures for the synthesis of polysubstituted phenylboronic acids, such as those described in patent literature for the preparation of herbicidal intermediates.

## Materials and Reagents:

- 4-Bromo-2-fluoro-1-methoxybenzene
- Anhydrous tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi), 2.5 M in hexanes
- Triisopropyl borate (B(Oi-Pr)<sub>3</sub>)
- 2 M Hydrochloric acid (HCl)
- Diethyl ether
- Brine (saturated aq. NaCl)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)

## Procedure:

- **Reaction Setup:** A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 4-bromo-2-fluoro-1-methoxybenzene (1.0 eq). Anhydrous THF is added via cannula to dissolve the starting material.
- **Lithiation:** The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 eq) is added dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C. The resulting mixture is stirred at -78 °C for 1 hour.
- **Borylation:** Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture, again maintaining the temperature at -78 °C. After the addition is complete, the cooling bath is removed, and the reaction is allowed to warm slowly to room temperature overnight.
- **Workup and Quenching:** The reaction is cooled to 0 °C in an ice bath and quenched by the slow addition of 2 M HCl until the mixture is acidic (pH ~2). The mixture is stirred vigorously for 1 hour.

- Extraction: The aqueous layer is separated and extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous  $\text{MgSO}_4$ , filtered, and concentrated under reduced pressure.
- Purification: The crude solid is typically purified by trituration or recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford pure **6-bromo-2-fluoro-3-methoxyphenylboronic acid**.

## Application in Suzuki-Miyaura Cross-Coupling

A primary application of this boronic acid is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.<sup>[2]</sup> The reaction couples the boronic acid with an organic halide or triflate in the presence of a palladium catalyst and a base.

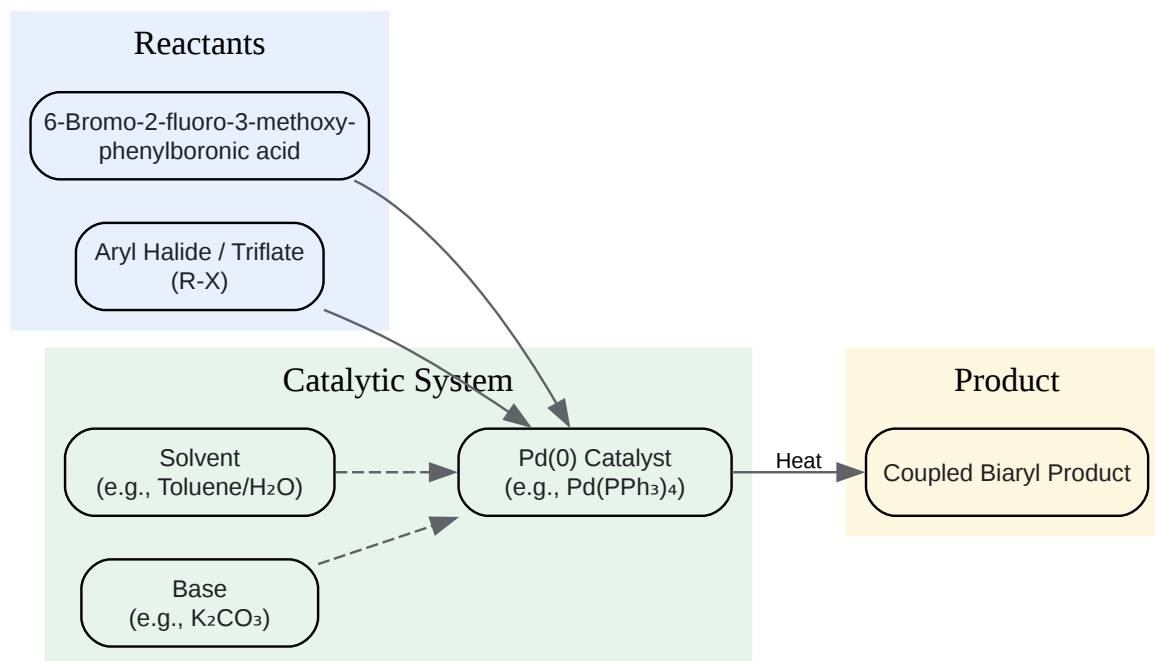
## Mechanistic Considerations and Causality

The Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.<sup>[3]</sup>

- Oxidative Addition: The active  $\text{Pd}(0)$  catalyst inserts into the carbon-halogen bond of the coupling partner (e.g., an aryl bromide).
- Transmetalation: This is the crucial step where the organic moiety is transferred from boron to the palladium center. The base (e.g.,  $\text{K}_2\text{CO}_3$ ,  $\text{Cs}_2\text{CO}_3$ ) plays a vital role by activating the boronic acid, forming a more nucleophilic boronate species ( $-\text{B}(\text{OH})_3^-$ ), which facilitates the transfer. The choice of base is critical; stronger bases can accelerate the reaction but may not be compatible with sensitive functional groups.
- Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the  $\text{Pd}(0)$  catalyst.

The ortho-fluoro substituent on **6-bromo-2-fluoro-3-methoxyphenylboronic acid** can influence the reaction. While highly electronegative, fluorine is small and generally well-tolerated. Its electron-withdrawing nature can increase the Lewis acidity of the boron atom, potentially affecting the rate of transmetalation. In some cases, specialized ligands on the palladium catalyst are chosen to overcome the steric hindrance of polysubstituted coupling partners and to promote efficient reductive elimination.

## Visualizing the Suzuki-Miyaura Coupling Workflow



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Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.

## Protocol for a Representative Suzuki-Miyaura Reaction

The following is a representative protocol for the coupling of **6-bromo-2-fluoro-3-methoxyphenylboronic acid** with a substituted halopicolinate, as described in the synthesis of herbicidal compounds.

Materials and Reagents:

- **6-Bromo-2-fluoro-3-methoxyphenylboronic acid** (1.2 eq)
- Methyl 4-amino-3,6-dichloropicolinate (1.0 eq)
- Palladium(II) acetate (Pd(OAc)<sub>2</sub>, 0.05 eq)
- Triphenylphosphine (PPh<sub>3</sub>, 0.1 eq)

- Potassium carbonate ( $K_2CO_3$ , 3.0 eq)
- 1,4-Dioxane
- Water

#### Procedure:

- **Reaction Setup:** To a reaction vessel are added methyl 4-amino-3,6-dichloropicolinate, **6-bromo-2-fluoro-3-methoxyphenylboronic acid**, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
- **Solvent Addition:** 1,4-Dioxane and water are added (e.g., in a 4:1 ratio). The mixture is degassed by bubbling nitrogen or argon through it for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.
- **Reaction:** The vessel is sealed, and the mixture is heated to 80-90 °C with vigorous stirring for 4-12 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., TLC or LC-MS).
- **Workup:** The reaction mixture is cooled to room temperature and diluted with water and an organic solvent such as ethyl acetate.
- **Extraction and Purification:** The layers are separated, and the aqueous phase is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by flash column chromatography on silica gel to yield the desired coupled product.

## Spectroscopic Characterization (Expected)

While specific spectra are best obtained experimentally, the expected NMR data can be predicted based on the structure.

Table 2: Predicted NMR Spectral Data

Nucleus	Expected Chemical Shifts (ppm) and Multiplicity	Rationale
$^1\text{H}$ NMR	~7.0-7.5 (2H, m, Ar-H), ~3.9 (3H, s, $-\text{OCH}_3$ ), ~8.0-9.0 (2H, br s, $-\text{B}(\text{OH})_2$ )	The two aromatic protons will appear as a complex multiplet. The methoxy protons will be a sharp singlet. The boronic acid protons are often broad and may exchange with trace water in the solvent.
$^{13}\text{C}$ NMR	~110-160 (6C, Ar-C), ~56 (1C, $-\text{OCH}_3$ )	Six distinct signals are expected for the aromatic carbons, with their shifts influenced by the bromo, fluoro, methoxy, and boronic acid substituents. The carbon attached to boron can sometimes be broadened due to quadrupolar relaxation.
$^{19}\text{F}$ NMR	A single resonance in the typical aryl fluoride region.	The signal will likely be a multiplet due to coupling with nearby aromatic protons.
$^{11}\text{B}$ NMR	A broad singlet around 20-30 ppm.	This is characteristic of a trigonal planar arylboronic acid.

## Conclusion

**6-Bromo-2-fluoro-3-methoxyphenylboronic acid** is a strategically important and versatile building block. Its synthesis via directed ortho-metalation is a robust and regioselective process, though it requires careful control of reaction conditions. Its utility is most prominently displayed in Suzuki-Miyaura cross-coupling reactions, where it serves as a reliable partner for the construction of complex, highly functionalized biaryl systems. The insights provided in this guide are intended to equip researchers with the fundamental understanding necessary to confidently and effectively utilize this valuable reagent in their synthetic endeavors.



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